molecular formula C7H11IO2 B15199238 tert-Butyl 3-iodoacrylate

tert-Butyl 3-iodoacrylate

Cat. No.: B15199238
M. Wt: 254.07 g/mol
InChI Key: OHFIYHTZZSLYRJ-SNAWJCMRSA-N
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Description

tert-Butyl 3-iodoacrylate is an organoiodine compound featuring a tert-butyl ester group and an iodine substituent at the β-position of the acrylate backbone. These compounds are critical intermediates in pharmaceutical synthesis, leveraging the tert-butyl group for steric protection and iodine for cross-coupling reactions .

Properties

Molecular Formula

C7H11IO2

Molecular Weight

254.07 g/mol

IUPAC Name

tert-butyl (E)-3-iodoprop-2-enoate

InChI

InChI=1S/C7H11IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H,1-3H3/b5-4+

InChI Key

OHFIYHTZZSLYRJ-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/I

Canonical SMILES

CC(C)(C)OC(=O)C=CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-iodoacrylate can be synthesized through several methods. One common approach involves the iodination of tert-butyl acrylate. This process typically requires the use of iodine and a suitable catalyst under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the acrylate moiety .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination reactions. These reactions are carried out in specialized reactors designed to handle the reagents and conditions required for efficient and safe production. The process may also involve purification steps to isolate the desired product and remove any impurities .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the β-position undergoes nucleophilic substitution with diverse nucleophiles. This reactivity enables the synthesis of functionalized acrylates:

NucleophileProductConditionsYieldReference
PhenolsAryloxy acrylatesDABCO, DMF, rt85–95%
AminesAmino acrylatesDABCO, DMF, rt80–90%
ThiolsThioacrylatesNot reported

Mechanistic Insight :

  • The reaction proceeds via a stereospecific bimolecular mechanism (S<sub>N</sub>2), retaining the Z/E configuration of the starting material .

  • Bulky nucleophiles exhibit reduced reactivity due to steric hindrance from the tert-butyl group.

Stille Coupling

tert-Butyl 3-iodoacrylate participates in palladium-catalyzed cross-couplings with organostannanes:

  • Example : Reaction with β-ketoamide substrates under Stille conditions yields tetramic acid derivatives (50% yield over three steps) .

  • Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, DMF, 80°C .

Lacey-Dieckmann Cyclization

Post-coupling cyclization forms macrocyclic lactams:

  • Outcome : Achieved via TFA-mediated Boc/tert-butyl deprotection, followed by DEPC activation (46% yield) .

Stereospecific Additions

The compound’s Z/E configuration dictates reaction outcomes:

Starting IsomerNucleophileProduct ConfigurationYield
Z-3-iodoacrylatePhenolZ-aryloxy acrylate95%
E-3-iodoacrylatePyrroleE-amino acrylate90%

Key Observation :

  • DABCO promotes stereoretentive substitutions without racemization, as demonstrated by <sup>1</sup>H NMR coupling constants (J = 12–14 Hz for Z-isomers) .

Base-Mediated Eliminations

Under strong basic conditions (e.g., tert-butoxide), β-elimination occurs, forming α,β-unsaturated esters:

  • Example : Treatment with K<sub>2</sub>CO<sub>3</sub> in THF generates tert-butyl propiolate.

  • Mechanism : Follows Zaitsev’s rule, favoring the more substituted alkene .

Oxidative Functionalization

Iodine(III) reagents (e.g., PhI(OAc)<sub>2</sub>) enable cross-dehydrogenative couplings:

  • Application : Synthesis of N-hydroxyphthalimide derivatives via C–O bond formation .

  • Conditions : PhI(OAc)<sub>2</sub>, DCM, rt (40% yield) .

Thermal Decomposition

Thermogravimetric analysis reveals stability up to 150°C, beyond which iodine loss and ester degradation occur.

Scientific Research Applications

tert-Butyl 3-iodoacrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-iodoacrylate involves its ability to participate in various chemical reactions due to the presence of the reactive iodine atom and acrylate moiety. The iodine atom can be easily replaced by other nucleophiles, while the acrylate group can undergo addition and polymerization reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Key Observations :

  • Core Structure : Unlike indazole or azetidine derivatives, this compound lacks a heterocyclic core, which may reduce steric hindrance and enhance reactivity in alkylation or Suzuki-Miyaura coupling .
  • Substituent Effects : The iodine atom in this compound likely increases electrophilicity compared to bromine analogs (e.g., 1420859-80-8), facilitating nucleophilic substitution .

Key Differences :

  • Lipophilicity : The indazole derivative (CAS 1431163-17-5) exhibits higher LogP due to its aromatic core and methoxy group, enhancing membrane permeability compared to simpler acrylates .
  • Synthetic Accessibility : this compound’s linear structure may offer simpler synthetic routes than heterocyclic analogs, which require multi-step ring-forming reactions .

Limitations and Data Gaps

  • Data Reliability : EPA reporting errors (e.g., manganese compound revisions in TRI data) highlight the need for rigorous validation of environmental and toxicity profiles for iodinated compounds .

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